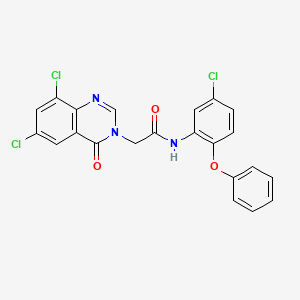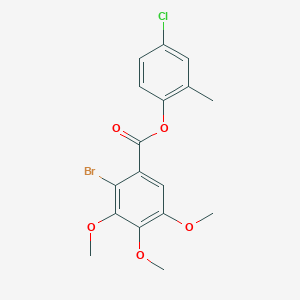
N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-クロロ-2-フェノキシフェニル)-2-(6,8-ジクロロ-4-オキソキナゾリン-3(4H)-イル)アセトアミドは、キナゾリン-4-オン誘導体のクラスに属する合成有機化合物です。これらの化合物は、その多様な生物学的活性で知られており、医薬品化学や産業プロセスにおけるさまざまな用途について研究されてきました。
準備方法
合成経路と反応条件
N-(5-クロロ-2-フェノキシフェニル)-2-(6,8-ジクロロ-4-オキソキナゾリン-3(4H)-イル)アセトアミドの合成は、通常、以下の手順を含みます。
キナゾリン-4-オンコアの形成: キナゾリン-4-オンコアは、適切なアントラニル酸誘導体とイソシアネートまたはその他の適切な試薬を環化させることで合成できます。
塩素原子の導入: チオニルクロリドまたは五塩化リンなどの試薬を用いた塩素化反応により、キナゾリン-4-オン環の特定の位置に塩素原子を導入することができます。
フェノキシフェニル基とのカップリング: フェノキシフェニル基は、求核置換反応、多くの場合、フェノール誘導体と適切な脱離基を用いて導入することができます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を保証するために最適化された反応条件を用いた大規模合成を含む場合があります。連続フロー反応器や自動合成プラットフォームなどの技術は、効率性とスケーラビリティを向上させるために使用できます。
化学反応の分析
反応の種類
N-(5-クロロ-2-フェノキシフェニル)-2-(6,8-ジクロロ-4-オキソキナゾリン-3(4H)-イル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を用いた酸化変換。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いた還元反応。
置換: 存在する官能基に応じて、求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および触媒的水素化。
置換: ハロゲン化剤、求核剤、求電子剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は追加の酸素含有官能基を持つキナゾリン-4-オン誘導体を生成する可能性がありますが、還元は還元されたキナゾリン-4-オン類似体の形成につながる可能性があります。
科学研究への応用
N-(5-クロロ-2-フェノキシフェニル)-2-(6,8-ジクロロ-4-オキソキナゾリン-3(4H)-イル)アセトアミドは、以下を含むさまざまな科学研究への応用について研究されてきました。
医薬品化学: 抗癌剤、抗菌剤、または抗炎症剤としての可能性。
生物学研究: 細胞経路および分子標的への影響の調査。
産業応用: 他の生物活性化合物または材料の合成のための前駆体としての使用。
科学的研究の応用
N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as a precursor for the synthesis of other bioactive compounds or materials.
作用機序
N-(5-クロロ-2-フェノキシフェニル)-2-(6,8-ジクロロ-4-オキソキナゾリン-3(4H)-イル)アセトアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。これらには、以下が含まれる可能性があります。
酵素阻害: 疾患経路に関与する重要な酵素の阻害。
受容体結合: シグナル伝達経路を調節するために、細胞受容体への結合。
DNAインターカレーション: 複製と転写プロセスを妨げるために、DNAへのインターカレーション。
類似の化合物との比較
類似の化合物
キナゾリン-4-オン誘導体: キナゾリン-4-オンコアが似ていますが、置換基が異なる化合物。
フェノキシフェニル誘導体: さまざまなコアにフェノキシフェニル基が結合した化合物。
独自性
N-(5-クロロ-2-フェノキシフェニル)-2-(6,8-ジクロロ-4-オキソキナゾリン-3(4H)-イル)アセトアミドは、異なる生物学的活性と化学的性質をもたらす可能性のある、官能基と構造的特徴の特定の組み合わせによって独特です。
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Phenoxyphenyl Derivatives: Compounds with phenoxyphenyl groups attached to various cores.
Uniqueness
N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
618443-79-1 |
|---|---|
分子式 |
C22H14Cl3N3O3 |
分子量 |
474.7 g/mol |
IUPAC名 |
N-(5-chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H14Cl3N3O3/c23-13-6-7-19(31-15-4-2-1-3-5-15)18(10-13)27-20(29)11-28-12-26-21-16(22(28)30)8-14(24)9-17(21)25/h1-10,12H,11H2,(H,27,29) |
InChIキー |
UGALOVLFNSNNSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl 2-[(3-fluoroanilino)methylene]malonate](/img/structure/B12007731.png)

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12007739.png)


![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12007765.png)
![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007776.png)

![Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)


